molecular formula C18H23N3O2 B1672177 Irdabisant CAS No. 1005402-19-6

Irdabisant

Cat. No.: B1672177
CAS No.: 1005402-19-6
M. Wt: 313.4 g/mol
InChI Key: XUKROCVZGZNGSI-CQSZACIVSA-N
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Description

Irdabisant, also known as CEP-26401, is a novel, potent histamine H3 receptor antagonist and inverse agonist. It has shown significant potential in enhancing cognition and promoting wakefulness. The compound has been studied extensively for its therapeutic utility in treating cognitive and attentional disorders, as well as its potential use as an adjunctive therapy for schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Irdabisant is synthesized through a multi-step process involving the formation of a pyridazinone core and subsequent functionalization. The key steps include:

    Formation of the Pyridazinone Core: This involves the reaction of hydrazine with a suitable diketone to form the pyridazinone ring.

    Functionalization: The pyridazinone core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Irdabisant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Irdabisant has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.

    Biology: Investigated for its effects on cognitive function and wakefulness in animal models.

    Medicine: Potential therapeutic applications in treating cognitive disorders, schizophrenia, and other neurological conditions.

    Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors

Mechanism of Action

Irdabisant exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. By blocking this receptor, this compound enhances the release of these neurotransmitters, leading to improved cognitive function and wakefulness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irdabisant is unique due to its high potency and selectivity for the histamine H3 receptor. It has shown superior efficacy in preclinical models compared to other similar compounds, making it a promising candidate for further development .

Properties

CAS No.

1005402-19-6

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22)/t14-/m1/s1

InChI Key

XUKROCVZGZNGSI-CQSZACIVSA-N

SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3

Appearance

Solid powder

Key on ui other cas no.

1005402-19-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-2H-pyridazin-3-one
CEP 26401
CEP-26401
CEP26401
irdabisant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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